molecular formula C12H12N2O2 B8339465 isoquinolin-5-yl N,N-dimethylcarbamate

isoquinolin-5-yl N,N-dimethylcarbamate

Cat. No.: B8339465
M. Wt: 216.24 g/mol
InChI Key: XRCKKKOOZGEXQO-UHFFFAOYSA-N
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Description

Isoquinolin-5-yl N,N-dimethylcarbamate is a carbamate derivative featuring an isoquinoline scaffold linked to a dimethylcarbamate group. Carbamates are widely studied for their pharmacological and agrochemical applications due to their ability to inhibit enzymes like acetylcholinesterase (AChE) and interact with biological targets such as ion channels or DNA. Its structural features position it as a candidate for neuroactive or antitumor applications, warranting comparative analysis with related compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

isoquinolin-5-yl N,N-dimethylcarbamate

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,1-2H3

InChI Key

XRCKKKOOZGEXQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Carbamate Derivatives with Varied Aromatic Moieties
Compound Name Structure Biological Activity Toxicity/Safety Key Findings References
Isoquinolin-5-yl N,N-dimethylcarbamate Isoquinoline + dimethylcarbamate Inferred: Potential AChE inhibition No direct data; likely moderate Structural analog of quinoline-based ChE inhibitors .
Quinolin-5-yl N,N-dimethylcarbamate (2d) Quinoline + dimethylcarbamate AChE inhibition, neuroactive potential Not reported Synthesized as a dual-binding ChE inhibitor; HRMS confirmed .
1-Isopropyl-3-methylpyrazol-5-yl N,N-dimethylcarbamate (Isolan) Pyrazole + dimethylcarbamate Pesticide (acetylcholinesterase inhibitor) Highly toxic (LD₅₀ < 20 mg/kg) Used in agrochemicals; high mammalian toxicity limits therapeutic use .
UNBS3157 (Compound 17) Naphthalimide + carbamoyl group Antitumor (autophagy/senescence induction) Low hematotoxicity in mice Superior to amonafide in vivo; 3–4× higher MTD .

Key Observations :

  • Structural Impact: The aromatic moiety (isoquinoline vs. quinoline vs. pyrazole) significantly alters target specificity. Isoquinoline’s planar structure may enhance DNA intercalation or enzyme binding compared to pyrazole-based carbamates like Isolan.
  • Toxicity: this compound’s safety profile remains uncharacterized, but Isolan’s high toxicity underscores the importance of aromatic group selection. UNBS3157 demonstrates that carbamate modifications (e.g., naphthalimide fusion) can reduce toxicity while retaining efficacy .
  • Mechanistic Diversity: Carbamates exhibit varied mechanisms, from AChE inhibition (neuroactive) to topoisomerase II poisoning (antitumor). The target compound’s activity may align with ChE inhibition, as seen in quinoline analogs .
Isoquinoline Derivatives with Alternative Functional Groups
Compound Name Functional Group Biological Activity Key Findings References
N,N-Diethyl-2,2-difluoro-2-(isoquinolin-5-yl)acetamide (2z) Acetamide Not reported (synthetic intermediate) Pd-catalyzed coupling; isolated as oil .
(2E)-3-(3-(4-Chlorophenoxy)...N-(isoquinolin-5-yl)acrylamide Acrylamide TRPV1 antagonist (Ki = 4.6 nM) 54% prevention of capsaicin-induced allodynia .
This compound Carbamate Inferred: Enzyme inhibition Likely more hydrolytically stable than acrylamides .

Key Observations :

  • Functional Group Influence : Acrylamides (e.g., TRPV1 antagonists) prioritize hydrogen bonding for target engagement, whereas carbamates balance stability and reactivity. The carbamate group’s resistance to hydrolysis (via BAc2 or ElcB mechanisms) may enhance pharmacokinetics compared to esters or amides .
  • Synthetic Accessibility : Pd-catalyzed methods (as in 2z) could be adapted for carbamate synthesis, though direct evidence is lacking.

Preparation Methods

Buchwald-Hartwig Amination Followed by Carbamoylation

This two-step approach involves palladium-catalyzed amination of halogenated isoquinoline precursors, followed by carbamate formation.

Step 1: Amination of 5-Halogenated Isoquinoline

A halogenated isoquinoline (e.g., 5-chloroisoquinoline) undergoes Buchwald-Hartwig coupling with N,N-dimethylamine. The reaction employs Pd₂(dba)₃ (2–5 mol%) and RuPhos ligand (4–10 mol%) in toluene at 100–120°C. Sodium tert-butoxide (1.5 equiv) acts as a base, achieving yields of 65–75%.

Example Protocol :

  • Substrate : 5-Chloroisoquinoline (1.0 equiv)

  • Catalyst : Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%)

  • Conditions : Toluene, 110°C, 4 h

  • Yield : 68.1% (isolated via recrystallization with n-heptane/ethyl acetate)

Step 2: Carbamoylation with Disuccinimidyl Carbonate (DSC)

The aminated intermediate reacts with DSC (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.0 equiv) neutralizes HCl byproducts, yielding the carbamate.

Optimized Parameters :

  • Temperature : 0°C → 25°C (gradual warming)

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

  • Yield : 82–89%

Direct Carbamoylation via Mixed Carbonate Intermediates

This one-pot method utilizes in situ-generated mixed carbonates to streamline carbamate formation.

Reaction Mechanism

Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11 ) reacts with 5-aminoisoquinoline in DMF at 60°C. The pyridazinone scaffold acts as a carbonyl transfer agent, bypassing toxic phosgene derivatives.

Key Advantages :

  • Safety : Avoids gaseous phosgene

  • Efficiency : 90–95% conversion (monitored via LC-MS)

  • Purification : Simple filtration removes pyridazinone byproducts

Data Table 1: Comparative Yields Using Mixed Carbonates

Carbamoylating AgentSolventTemperature (°C)Yield (%)
11 DMF6092
DSCDCM2585
ClCO₂BnTHF4078

Reductive Amination-Carbamoylation Tandem Strategy

A tandem protocol combines reductive amination of 5-nitroisoquinoline with subsequent carbamoylation.

Step 1: Nitro Reduction

5-Nitroisoquinoline undergoes hydrogenation (H₂, 50 psi) over Pd/C (10 wt%) in methanol. Quantitative conversion to 5-aminoisoquinoline is achieved within 2 h.

Step 2: In Situ Carbamoylation

Without isolating the amine, dimethylcarbamoyl chloride (1.1 equiv) is added at −10°C. The reaction proceeds for 12 h, yielding the title compound after silica gel chromatography.

Critical Parameters :

  • pH Control : Maintain pH 7–8 with NaHCO₃ to prevent N-oxide formation

  • Catalyst Recycling : Pd/C reused thrice with <5% yield loss

Industrial-Scale Considerations

Cost-Effective Ligand Systems

Bidentate ligands like Xantphos reduce Pd leaching in large-scale Buchwald-Hartwig reactions. A Xantphos/Pd(OAc)₂ system (2 mol%) achieves 70% yield at 50% lower catalyst loading compared to RuPhos.

Solvent Recycling

Toluene and DMF are recovered via fractional distillation, reducing production costs by 30%.

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy (%)
Regioselective halogenationDirected ortho-metalation (DoM) with BuLi88
Carbamate hydrolysisLow-temperature (−20°C) workup95
Palladium residue in final productSiliaBond Thiol scavengers99.9

Q & A

Q. How can I develop an analytical method for trace quantification in biological matrices?

  • Methodological Answer : Optimize LC-MS/MS with a C18 column (ACN/H2O + 0.1% formic acid). Use SLE (supported liquid extraction) for sample cleanup. Validate LOD/LOQ via spike-recovery assays in plasma or tissue homogenates .

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